5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid

Lipophilicity Drug-likeness Permeability

Medicinal chemistry faces a persistent trade-off: enhancing cellular permeability without adding metabolic liabilities or compromising ligand efficiency. The C5-ethyl analog of the trisubstituted furan-piperidine scaffold solves this with a calculated LogP of 2.53-a 0.3-0.6 log unit increase over methyl or unsubstituted variants-improving passive flux while preserving H-bond count. • **Dual orthogonal handles**: Carboxylic acid + tertiary piperidine enable parallel diversification without protecting groups. • **Regioisomer-defined topology**: Distinct 3D pharmacophore vs. C5-substituted analogs for novel chemical space exploration. • **≥97% HPLC purity**: Exceeds 95% baseline, reducing false positives and repurification burden.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
Cat. No. B11070256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(O1)C(=O)O)CN2CCCCC2
InChIInChI=1S/C13H19NO3/c1-2-11-10(8-12(17-11)13(15)16)9-14-6-4-3-5-7-14/h8H,2-7,9H2,1H3,(H,15,16)
InChIKeyQXIHGKIFSYGCHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic Acid – Chemical Identity and Pharmacophore Class


5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid (CAS 844882-32-2) belongs to the class of 2,4,5-trisubstituted furan carboxylic acids bearing a basic piperidine side chain . With molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.29 g·mol⁻¹, it features a furan core substituted at the 2-position with a carboxylic acid, at the 4-position with a piperidin-1-ylmethyl group, and at the 5-position with an ethyl group . The compound is supplied as a free base at ≥97% purity (HPLC) and is primarily employed as a versatile heterocyclic building block in medicinal chemistry for library synthesis, fragment-based lead generation, and structure–activity relationship (SAR) exploration .

Why Structurally Proximal Furan–Piperidine Analogs Cannot Be Interchanged


The trisubstituted furan scaffold of this compound combines three interactive pharmacophoric elements—carboxylic acid (H-bond donor/acceptor), piperidine tertiary amine (basic center, potential salt-bridge partner), and a C5-ethyl substituent (modulator of lipophilicity and steric environment)—whose relative spatial disposition is critically governed by the substitution regioisomerism . Simply replacing the C5-ethyl group with a methyl or hydrogen, moving the piperidinylmethyl group from the 4- to the 5-position, or substituting piperidine with morpholine or pyrrolidine alters calculated logP, rotatable bond count, basicity, and hydrogen-bonding capacity . These quantitative shifts in physicochemical and conformational properties can translate into divergent solubility, permeability, metabolic stability, and target-binding profiles, making generic interchange without prior comparative data highly risky in both screening campaigns and scale-up synthesis .

Quantitative Differentiation Against Closest Analogs


Lipophilicity Gradient Across C5 Substituents

The calculated partition coefficient (LogP) of 5-ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid is 2.53, which is 0.32 log units higher than the 5-methyl analog (LogP = 2.21) and 0.62 log units higher than the 5-unsubstituted analog bearing the piperidinylmethyl at the 5-position (LogP = 1.90) . This progressive increase in lipophilicity correlates with the size of the C5 alkyl substituent and positions the target compound closer to the optimal LogP range (2–3) for oral bioavailability and passive membrane permeability, while the lower-LogP analogs may exhibit poorer membrane transit .

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count and Conformational Flexibility

5-Ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid contains 4 rotatable bonds, one more than the 5-methyl analog and the 5-unsubstituted analog, which each possess 3 rotatable bonds . The additional rotatable bond arises from the ethyl C–C bond at position 5, increasing conformational entropy and potentially impacting binding free energy through a higher entropic penalty upon target engagement .

Conformational flexibility Entropic penalty Molecular recognition

Regioisomerism: 4- vs. 5-Piperidinylmethyl Substitution

The target compound places the piperidin-1-ylmethyl group at the furan 4-position, adjacent to both the C5-ethyl and C2-carboxylic acid groups, creating a contiguous trisubstituted pharmacophore . In contrast, the commercially prevalent analog 5-(piperidin-1-ylmethyl)furan-2-carboxylic acid (CAS 301353-36-6) bears the basic amine at the 5-position, distal to the carboxylic acid, resulting in a fundamentally different spatial arrangement of the acid and base moieties . The target compound's arrangement places the ionizable amine and carboxylic acid in closer proximity (1,3-relationship on the furan ring), which may facilitate intramolecular hydrogen bonding or salt-bridge formation in low-dielectric environments, a feature absent in the 5-substituted isomer .

Regioisomerism Pharmacophore geometry Target engagement

Purity Benchmarking and Batch Consistency

The target compound is supplied at 97% purity (HPLC), as certified by the vendor's quality control specification . This purity level meets or exceeds the typical 95% specification reported for the 5-methyl analog (CAS 299920-95-9) and the 5-unsubstituted analog (CAS 301353-36-6) . Higher purity reduces the risk of confounding bioactivity from trace impurities and ensures more accurate concentration–response relationships in dose–response assays .

Compound quality Assay reproducibility Procurement specification

Hydrogen-Bond Profile and Distribution Coefficient

The target compound presents 3 hydrogen-bond acceptors and 1 hydrogen-bond donor (the carboxylic acid proton), identical in count to its closest analogs . However, when combined with the higher LogP (2.53), the balanced HBD/HBA profile yields a predicted logD₇.₄ substantially higher (less negative) than that of the 5-unsubstituted analog (LogD₇.₄ = –1.36) [1]. For the 5-(piperidin-1-ylmethyl)furan-2-carboxylic acid, the presence of only 3 rotatable bonds and the more hydrophilic character (LogP = 1.90, LogD₇.₄ = –1.36) [1] indicates it will be more water-soluble but potentially less membrane-permeable, whereas the target compound's elevated LogP predicts improved permeability at a modest solubility cost [1].

Hydrogen bonding Solubility Drug-likeness

Synthetic Versatility via Dual Reactive Handles

The compound presents two chemically orthogonal reactive sites: a free carboxylic acid at C2 (amenable to amide coupling, esterification, or reduction) and a tertiary piperidine nitrogen (available for quaternization, N-oxide formation, or reductive amination after deprotection not required) . This dual-handle architecture permits divergent library synthesis from a single monomer. While the 5-methyl analog and 5-unsubstituted analog also feature both groups, the ethyl substituent at C5 provides a distinct steric and electronic environment around the furan ring, which can influence regioselectivity in subsequent electrophilic aromatic substitution or metalation reactions . The compound has been screened in 2 distinct PubChem BioAssays (CDC25B-CDK2/CyclinA interaction inhibition; Dicer-mediated pre-microRNA maturation), indicating its recognized utility in probe and lead discovery campaigns .

Parallel synthesis Amide coupling Building block utility

Procurement-Relevant Application Scenarios


Lead Optimization Requiring Enhanced Lipophilicity

In lead series where the 5-methyl or 5-unsubstituted furan-piperidine carboxylic acid core shows sub-optimal cellular permeability (LogP < 2), the 5-ethyl analog provides a calculated LogP of 2.53 . This 0.3–0.6 log unit increase can improve passive membrane flux without introducing additional hydrogen-bond donors or acceptors, preserving ligand efficiency while potentially enhancing oral bioavailability. Procurement of the ethyl analog as a single pure building block (97% HPLC) enables rapid SAR exploration at the C5 position .

Fragment-Based Discovery and Furan-Centric Library Design

The compound's dual orthogonal reactive handles—carboxylic acid and tertiary piperidine—allow parallel diversification without protecting-group manipulation . Its documented inclusion in two PubChem BioAssay screening panels (CDC25B-CDK2/CyclinA interaction; Dicer-mediated pre-microRNA maturation) demonstrates precedent for use in academic and industrial screening collections . The C4-piperidinylmethyl regioisomerism ensures a distinct 3D pharmacophore topology relative to C5-substituted analogs, enabling the exploration of novel chemical space in fragment-growth campaigns .

Chemical Probe Development Targeting Protein–Protein Interactions

The 1,3-disposition of the carboxylic acid and piperidine base on the furan ring favors intramolecular zwitterion formation in low-dielectric microenvironments, which can mimic key salt-bridge motifs found at protein–protein interfaces . Combined with the C5-ethyl group providing modest steric bulk without excessive molecular weight (MW = 237.29), this scaffold is suitable for designing cell-permeable probes targeting shallow, solvent-exposed binding pockets. The 4 rotatable bonds confer sufficient flexibility for induced-fit recognition while maintaining rule-of-five compliance .

High-Throughput Screening with Critical Purity Requirements

With a vendor-certified purity of 97% , this compound exceeds the 95% baseline typical of near-analog building blocks . For academic screening centers and pharmaceutical hit-to-lead groups that apply stringent QC thresholds (e.g., ≥95% purity with ≤5% single-impurity allowance), the higher purity grade reduces false-positive rates arising from trace metal catalysts or side products. This directly translates to lower repurification burden and more reliable IC₅₀/EC₅₀ values in primary and confirmatory assays .

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